![molecular formula C16H25N3O3 B8281492 N,N-diethyl-4-[(3-methyl-butyl)amino]-3-nitro-benzamide](/img/structure/B8281492.png)
N,N-diethyl-4-[(3-methyl-butyl)amino]-3-nitro-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-4-[(3-methyl-butyl)amino]-3-nitro-benzamide is an organic compound that belongs to the class of nitroanilines. This compound is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, along with diethyl and isopentylamino substituents. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4-[(3-methyl-butyl)amino]-3-nitro-benzamide typically involves the nitration of a suitable benzene derivative followed by amination reactions. One common method involves the nitration of diethylbenzene to form N,N-Diethyl-4-nitroaniline. This intermediate is then subjected to a substitution reaction with isopentylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve the use of metal-organic frameworks (MOFs) as catalysts to enhance the efficiency and yield of the reaction. The use of copper-based catalysts in oxidative coupling reactions has been reported to achieve high conversion rates and yields .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-4-[(3-methyl-butyl)amino]-3-nitro-benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The nitro group can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitrobenzene derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
N,N-diethyl-4-[(3-methyl-butyl)amino]-3-nitro-benzamide is utilized in various scientific research fields, including:
Chemistry: Used as a solvatochromic probe to study solvent polarity and molecular interactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of dyes, pigments, and other organic compounds.
Mechanism of Action
The mechanism of action of N,N-diethyl-4-[(3-methyl-butyl)amino]-3-nitro-benzamide involves its participation in nucleophilic aromatic substitution reactions. The nitro group acts as an electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack. This leads to the formation of various substituted products depending on the nucleophile used .
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-4-nitroaniline: Shares the nitro and diethyl groups but lacks the isopentylamino substituent.
N,N-Diethylmethylamine: Similar in structure but lacks the nitro group and isopentylamino substituent.
Uniqueness
N,N-diethyl-4-[(3-methyl-butyl)amino]-3-nitro-benzamide is unique due to the presence of both diethyl and isopentylamino substituents along with the nitro group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific scientific research applications .
Properties
Molecular Formula |
C16H25N3O3 |
|---|---|
Molecular Weight |
307.39 g/mol |
IUPAC Name |
N,N-diethyl-4-(3-methylbutylamino)-3-nitrobenzamide |
InChI |
InChI=1S/C16H25N3O3/c1-5-18(6-2)16(20)13-7-8-14(15(11-13)19(21)22)17-10-9-12(3)4/h7-8,11-12,17H,5-6,9-10H2,1-4H3 |
InChI Key |
MBIGUIFUQBQAJT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=C(C=C1)NCCC(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

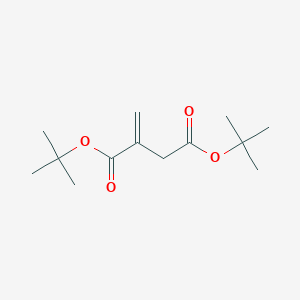

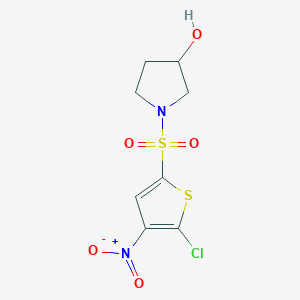
![4-[(2-Methyl-4-quinolinyl)methoxy]benzyl chloride](/img/structure/B8281445.png)
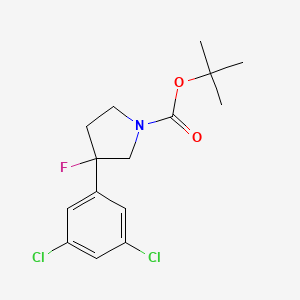
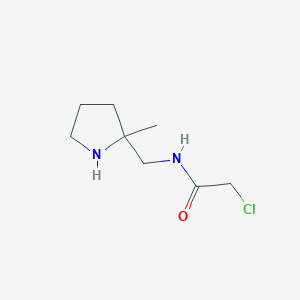
![2-(2-methyl-5-oxo-1-pyrrolidinyl)-N-[2-(1-piperidinyl)propyl]acetamide](/img/structure/B8281464.png)
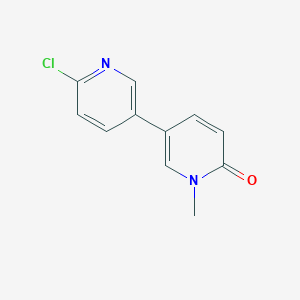

![4-[[(R)-1-Phenylethyl]aminomethyl]phenol](/img/structure/B8281489.png)
![6-Fluoro-5-methyl-benzo[b]thiophene](/img/structure/B8281499.png)


